ent-Ticagrelor

Analytical Chemistry Chiral Chromatography Pharmaceutical Quality Control

Procuring reliable reference standards for enantiomeric purity testing presents challenges in chiral separation and regulatory traceability. ent-Ticagrelor (CAS 2096989-55-6) is the full stereochemical antipode of ticagrelor, serving as a certified reference material to address these exact analytical needs. - Ideal for quantifying enantiomeric impurities in ticagrelor API per ICH Q6A guidelines using chiral HPLC methods. - Demonstrates chromatographic distinguishability from ticagrelor for specificity during forced degradation and stability studies. - Supplied with characterization data to support traceability against pharmacopeial standards for ANDA submissions and QC batch release.

Molecular Formula C₂₃H₂₈F₂N₆O₄S
Molecular Weight 522.57
Cat. No. B1161530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Ticagrelor
Synonyms(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Molecular FormulaC₂₃H₂₈F₂N₆O₄S
Molecular Weight522.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Ticagrelor: P2Y12 Antagonist Reference Standard


ent-Ticagrelor (CAS 2096989-55-6) is the enantiomer of the antiplatelet agent ticagrelor, bearing the molecular formula C23H28F2N6O4S with a molecular weight of 522.57 g/mol [1]. As a cyclopentyltriazolopyrimidine derivative, ent-ticagrelor differs from the parent compound exclusively in stereochemical configuration across all chiral centers, and is commercially supplied primarily as a reference standard and impurity marker for analytical method development, method validation, and quality control applications during ticagrelor pharmaceutical production [2].

ent-Ticagrelor: Unique Analytical Role


ent-Ticagrelor occupies a distinct analytical and regulatory niche that ticagrelor, AR-C124910XX (the active metabolite), or other in-class P2Y12 antagonists cannot fulfill. As the full stereochemical antipode of ticagrelor, ent-ticagrelor exhibits reversed chirality at all stereocenters, rendering it chromatographically distinguishable from the parent drug under chiral separation conditions [1]. While ticagrelor and AR-C124910XX are pharmacologically active agents that bind the P2Y12 receptor, ent-ticagrelor is not intended for pharmacological evaluation; its sole utility lies in serving as a certified reference material for enantiomeric impurity profiling in drug substance release testing and stability studies required for Abbreviated New Drug Applications (ANDA) and pharmacopeial compliance [2]. Substitution with ticagrelor would confound chiral purity assessment, while substitution with AR-C124910XX would address an entirely different impurity class (metabolite/degradant).

ent-Ticagrelor: Differentiation from Ticagrelor


Absolute Stereochemical Inversion

ent-Ticagrelor is the enantiomer of ticagrelor, differing in the absolute configuration at all four chiral centers [1]. Ticagrelor bears the stereochemical configuration (1S,2S,3R,5S) for the cyclopentane ring and (1R,2S) for the cyclopropyl moiety; ent-ticagrelor exhibits the fully inverted configuration (1R,2R,3S,5R) for the cyclopentane ring and (1S,2R) for the cyclopropyl moiety [2]. Under the chiral HPLC conditions described in CN106841413B, ticagrelor and ent-ticagrelor achieve baseline chromatographic separation, with ent-ticagrelor eluting as a distinct peak from the parent drug, enabling accurate quantification of enantiomeric impurity in ticagrelor drug substance [1].

Analytical Chemistry Chiral Chromatography Pharmaceutical Quality Control

Distinct Chemical Identifier

ent-Ticagrelor is assigned a distinct CAS Registry Number (2096989-55-6), which differs from that of ticagrelor (CAS 274693-27-5) [1]. The IUPAC nomenclature for ent-ticagrelor explicitly defines the inverted stereochemistry: (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, compared with ticagrelor's (1S,2S,3R,5S)-based designation [2]. Both compounds share the identical molecular formula C23H28F2N6O4S and molecular weight of 522.57 g/mol [3].

Chemical Registration Reference Standard Sourcing Regulatory Submissions

Analytical Reference vs. Antiplatelet Agent

ent-Ticagrelor is commercially supplied and utilized exclusively as an analytical reference standard and impurity marker for chromatographic method development and validation [1]. In contrast, ticagrelor is a direct-acting, reversibly binding P2Y12 receptor antagonist with clinically established antiplatelet activity [2]. Ticagrelor and its major active metabolite AR-C124910XX are approximately equipotent at inhibiting ADP-induced platelet aggregation, with both compounds directly binding to the P2Y12 receptor at a site distinct from ADP [3]. No peer-reviewed pharmacological data for ent-ticagrelor were identified in the search; its utility is confined to enabling accurate quantification of enantiomeric purity in ticagrelor drug substance and finished product testing [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

ent-Ticagrelor: Research and Industrial Applications


Chiral Impurity Release Testing

ent-Ticagrelor serves as the certified reference standard for quantifying enantiomeric impurity levels in ticagrelor active pharmaceutical ingredient (API) batches. Using the chiral HPLC method described in CN106841413B [1], analysts can achieve baseline separation of ent-ticagrelor from ticagrelor, enabling accurate determination of chiral purity as required by ICH Q6A guidelines for new drug substances containing chiral centers. This application is essential for ANDA submissions and commercial batch release.

Chiral Method Development and Validation

ent-Ticagrelor is employed as the reference compound for developing and validating stability-indicating chiral chromatographic methods. During forced degradation studies, the ability to resolve ent-ticagrelor from ticagrelor and other potential diastereomeric impurities demonstrates method specificity [1]. This supports regulatory method validation packages required for marketing authorization of generic ticagrelor formulations.

Reference Standard for Pharmacopeial QC

Commercial suppliers provide ent-ticagrelor with detailed characterization data compliant with regulatory guidelines, enabling its use as a traceable reference standard against USP or EP pharmacopeial standards for ticagrelor [2]. This facilitates QC laboratory operations in pharmaceutical manufacturing environments where chiral impurity monitoring is mandated for batch conformity assessment.

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